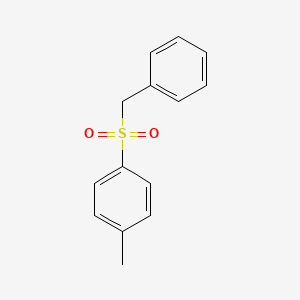
2-(4-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a thiophene ring substituted with a cyclopropyl group and a boronic ester group, making it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-cyclopropylthiophene-2-boronic acid with a suitable reagent such as bis(pinacolato)diboron in the presence of a catalyst like palladium or nickel. The reaction is usually carried out under inert atmosphere conditions, using solvents like toluene or dioxane, and heating to around 80-100°C.
Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound is primarily used in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an aryl halide.
Heck Reaction: Uses palladium catalysts and alkene substrates.
Boronic Acid Exchange: Involves transmetalation reactions with other boronic acids or boronic esters.
Major Products Formed:
Biaryls: Resulting from Suzuki-Miyaura coupling.
Alkenyl Boronic Esters: From Heck reactions.
Substituted Thiophenes: From boronic acid exchange reactions.
科学研究应用
Chemistry: 2-(4-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it a valuable tool in constructing diverse molecular architectures.
Biology: In biological research, this compound is used to create fluorescent probes and imaging agents. Its derivatives can be employed in studying biological processes and developing diagnostic tools.
Medicine: The compound's derivatives are explored for their potential therapeutic applications, including anticancer and anti-inflammatory properties. Its role in drug discovery and development is significant due to its versatility in chemical synthesis.
Industry: In the chemical industry, this compound is used to produce materials with specific properties, such as polymers and advanced materials. Its applications extend to the development of new materials with enhanced performance characteristics.
作用机制
The mechanism by which 2-(4-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are typically the organic substrates that participate in the coupling reactions.
相似化合物的比较
4-Cyclopropylthiophene-2-boronic acid: Similar structure but lacks the tetramethyl-1,3,2-dioxaborolane moiety.
Biphenyl-2-boronic acid: Used in similar cross-coupling reactions but features a biphenyl core.
Phenylboronic acid: A simpler boronic acid used in various organic reactions.
Uniqueness: 2-(4-Cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which enhances its reactivity and stability in cross-coupling reactions. Its cyclopropyl group provides steric hindrance, which can influence the selectivity and outcome of the reactions.
This compound's versatility and efficiency in organic synthesis make it a valuable reagent in both academic research and industrial applications. Its unique properties and applications continue to drive innovation in the field of chemistry.
属性
IUPAC Name |
2-(4-cyclopropylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)11-7-10(8-17-11)9-5-6-9/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZFGZPSDQPWIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


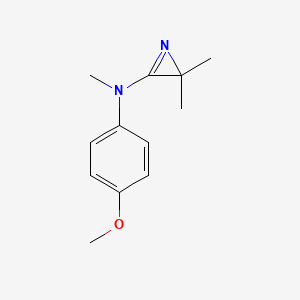
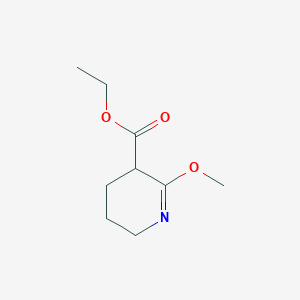
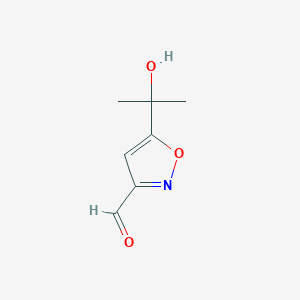
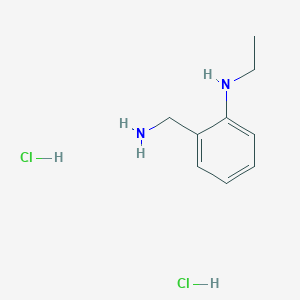
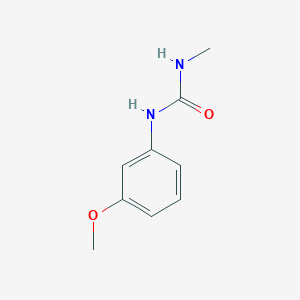
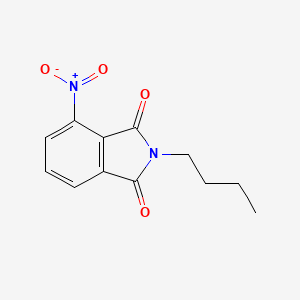


![5-Chloro-N-[2-(1-piperidinylcarbonyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B6613473.png)

![5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6613481.png)
